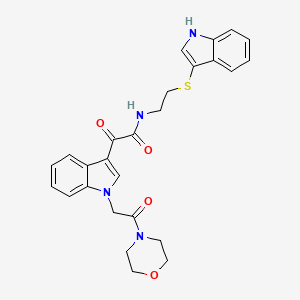
N-(2-((1H-indol-3-yl)thio)ethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-((1H-indol-3-yl)thio)ethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C26H26N4O4S and its molecular weight is 490.58. The purity is usually 95%.
BenchChem offers high-quality N-(2-((1H-indol-3-yl)thio)ethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((1H-indol-3-yl)thio)ethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Properties
Compounds related to N-(2-((1H-indol-3-yl)thio)ethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide have been synthesized and evaluated for their antitumor properties. The findings indicate promising applications in the search for new anticancer agents. These compounds were part of a series that underwent anticancer activity screening under the Developmental Therapeutic Program of the National Cancer Institute, showcasing their potential in the field of oncology (Horishny et al., 2020).
Antifungal Properties
Derivatives of this compound, specifically 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, have been identified as broad-spectrum antifungal agents. These compounds exhibit fungicidal properties against a variety of fungi, including Candida and Aspergillus species. They hold significance in addressing fungal infections, a crucial area in medical treatment (Bardiot et al., 2015).
Antimicrobial Activity
The antimicrobial activity of compounds structurally related to N-(2-((1H-indol-3-yl)thio)ethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide has been explored. These studies have led to the synthesis of derivatives with potent antimicrobial properties against a range of microbial species. This research indicates the potential utility of these compounds in the development of new antimicrobial agents, addressing the growing concern of antimicrobial resistance (Gul et al., 2017).
Antioxidant Properties and Nrf2 Activation
In the quest to combat neurodegenerative diseases like Alzheimer's, derivatives of this compound have been synthesized and evaluated for their antioxidant properties and ability to activate the Nrf2 pathway. This research is particularly important in exploring therapeutic avenues for diseases characterized by oxidative stress (Pachón-Angona et al., 2019).
COX-2 Inhibition and Anti-inflammatory Activity
Some derivatives of N-(2-((1H-indol-3-yl)thio)ethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide have been found to exhibit COX-2 inhibitory activity. These findings are essential for developing anti-inflammatory drugs with reduced gastrointestinal toxicity, a common issue with traditional NSAIDs. This research provides a basis for developing safer and more effective anti-inflammatory treatments (Shi et al., 2012).
Antiviral Properties
The search for effective antiviral agents has led to the synthesis and evaluation of derivatives of this compound. Although the antiviral activity against specific viruses like influenza and hepatitis C was not pronounced, the research provides valuable insights and a foundation for further exploration in antiviral drug development (Ivashchenko et al., 2014).
properties
IUPAC Name |
N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O4S/c31-24(29-10-12-34-13-11-29)17-30-16-20(18-5-2-4-8-22(18)30)25(32)26(33)27-9-14-35-23-15-28-21-7-3-1-6-19(21)23/h1-8,15-16,28H,9-14,17H2,(H,27,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPBRWHEPFTFGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCCSC4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((1H-indol-3-yl)thio)ethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

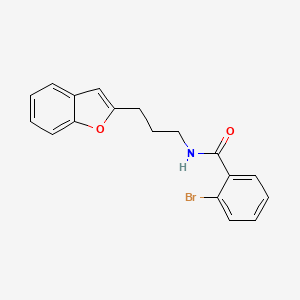
![4-[benzyl(propan-2-yl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2634681.png)
![6-Tert-butyl-2-[1-(4-chlorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2634684.png)
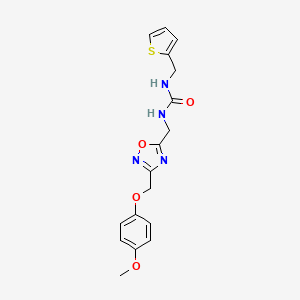
![Ethyl 5-[(2-fluorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2634688.png)
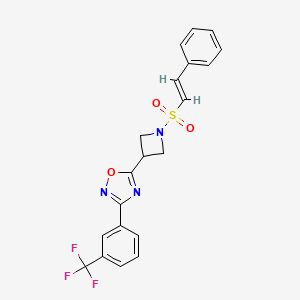

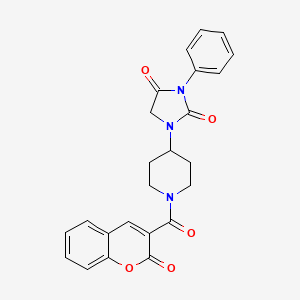

![3,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2634695.png)
![(E)-4-(2-(benzo[d]thiazol-2(3H)-ylidene)-2-cyanoacetyl)benzonitrile](/img/structure/B2634696.png)
![4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2634698.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2634701.png)